molecular formula C10H15BrO2 B13797953 Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo- CAS No. 55956-34-8

Spiro[bicyclo[2.2.2]octane-2,2'-[1,3]dioxolane], 3-bromo-

Cat. No.: B13797953
CAS No.: 55956-34-8
M. Wt: 247.13 g/mol
InChI Key: NCBIEHUPIATGAB-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- is a complex organic compound characterized by its unique spiro structure. This compound features a bicyclo[2.2.2]octane core fused with a 1,3-dioxolane ring, and a bromine atom attached to the third position. The spiro configuration imparts distinct chemical and physical properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- typically involves multi-step organic reactions. One common method includes the formation of the bicyclo[2.2.2]octane core followed by the introduction of the dioxolane ring through cyclization reactions. The bromination step is usually carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bicyclo[2.2.2]octane core or the dioxolane ring.

    Cyclization and Ring-Opening: The dioxolane ring can undergo ring-opening reactions under acidic or basic conditions, leading to different structural derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium cyanide, or thiols can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation with potassium permanganate can produce carboxylic acids.

Scientific Research Applications

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- has diverse applications in scientific research:

    Chemistry: It serves as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: The compound can be used in the development of bioactive molecules and studying biological pathways.

    Industry: The compound can be utilized in the production of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- involves its interaction with molecular targets through its unique spiro structure. The bicyclo[2.2.2]octane core provides rigidity, while the dioxolane ring offers flexibility, allowing the compound to fit into specific binding sites. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane]-5-one
  • Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dithian]-3-ol
  • Spiro-fused bicyclo[3,2,2] octatriene-cored triptycene

Uniqueness

Spiro[bicyclo[2.2.2]octane-2,2’-[1,3]dioxolane], 3-bromo- stands out due to its specific bromination, which imparts unique reactivity and potential for further functionalization. The combination of the bicyclo[2.2.2]octane core and the dioxolane ring provides a versatile scaffold for various chemical transformations and applications.

Properties

CAS No.

55956-34-8

Molecular Formula

C10H15BrO2

Molecular Weight

247.13 g/mol

IUPAC Name

3'-bromospiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane]

InChI

InChI=1S/C10H15BrO2/c11-9-7-1-3-8(4-2-7)10(9)12-5-6-13-10/h7-9H,1-6H2

InChI Key

NCBIEHUPIATGAB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC1C(C23OCCO3)Br

Origin of Product

United States

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